amine CAS No. 1019491-14-5](/img/structure/B1461501.png)
[(2,4-Difluorophenyl)methyl](pentan-2-yl)amine
Vue d'ensemble
Description
“(2,4-Difluorophenyl)methylamine” is a chemical compound with the CAS number 1019491-14-5. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(2,4-Difluorophenyl)methylamine” involves a 2,4-difluorophenyl group attached to a pentan-2-yl group via a methylamine linkage .Applications De Recherche Scientifique
Thin-Layer Chromatography for Plant Amines : H. Ilert and T. Hartmann (1972) developed a method using thin-layer chromatography for separating dinitrophenyl derivatives of steam volatile amines, which can be applied to the separation of plant amines. This method could be relevant for compounds like (2,4-Difluorophenyl)methylamine in plant biology research (Ilert & Hartmann, 1972).
Organic Light-Emitting Devices : Zhanfeng Li et al. (2012) synthesized novel 2,4-difluorophenyl-functionalized arylamines for use in organic light-emitting devices, indicating potential applications of similar compounds in electronics and photonics (Li et al., 2012).
Asymmetric Hydrogenations : Szabolcs Balogh et al. (2013) studied the use of diastereomers of a compound structurally related to (2,4-Difluorophenyl)methylamine in rhodium-catalyzed asymmetric hydrogenations, highlighting potential applications in asymmetric synthesis (Balogh et al., 2013).
Synthesis of Perfluorochemicals : T. Ono et al. (1985) discussed the electrochemical fluorination of partly fluorinated compounds, an area where (2,4-Difluorophenyl)methylamine might find relevance, especially in the field of fluorine chemistry (Ono et al., 1985).
Novel Schiff Base Organotin(IV) Complexes as Anticancer Drugs : T. S. Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes as potential anticancer drugs. This research opens up the possibility of using similar amines in medicinal chemistry (Basu Baul et al., 2009).
These studies illustrate the diverse applications of compounds like (2,4-Difluorophenyl)methylamine in various scientific fields, including plant biology, electronics, asymmetric synthesis, fluorine chemistry, and medicinal chemistry.
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N/c1-3-4-9(2)15-8-10-5-6-11(13)7-12(10)14/h5-7,9,15H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCIYPQACCWKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Difluorophenyl)methyl](pentan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



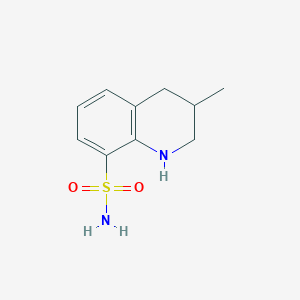
amine](/img/structure/B1461422.png)
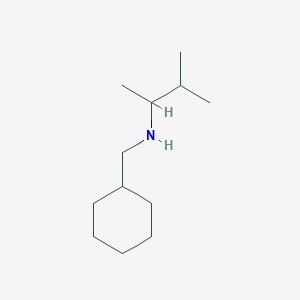
![N-methyl-1-(6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461426.png)
![4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1461427.png)
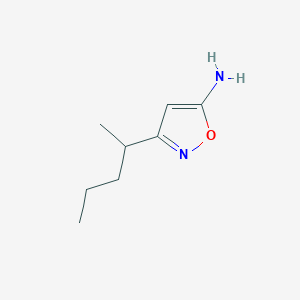


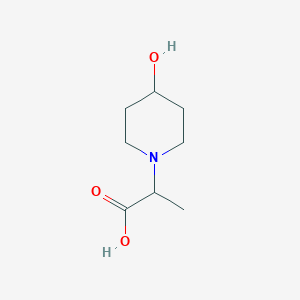
![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)

amine](/img/structure/B1461435.png)
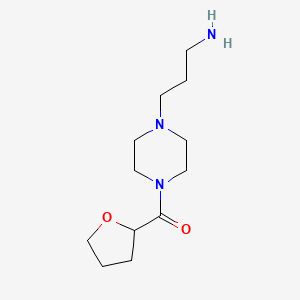
amine](/img/structure/B1461441.png)